

# Nitroxoline metallophore metal intoxication copper zinc

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## Compound Focus: Nitroxoline

CAS No.: 4008-48-4

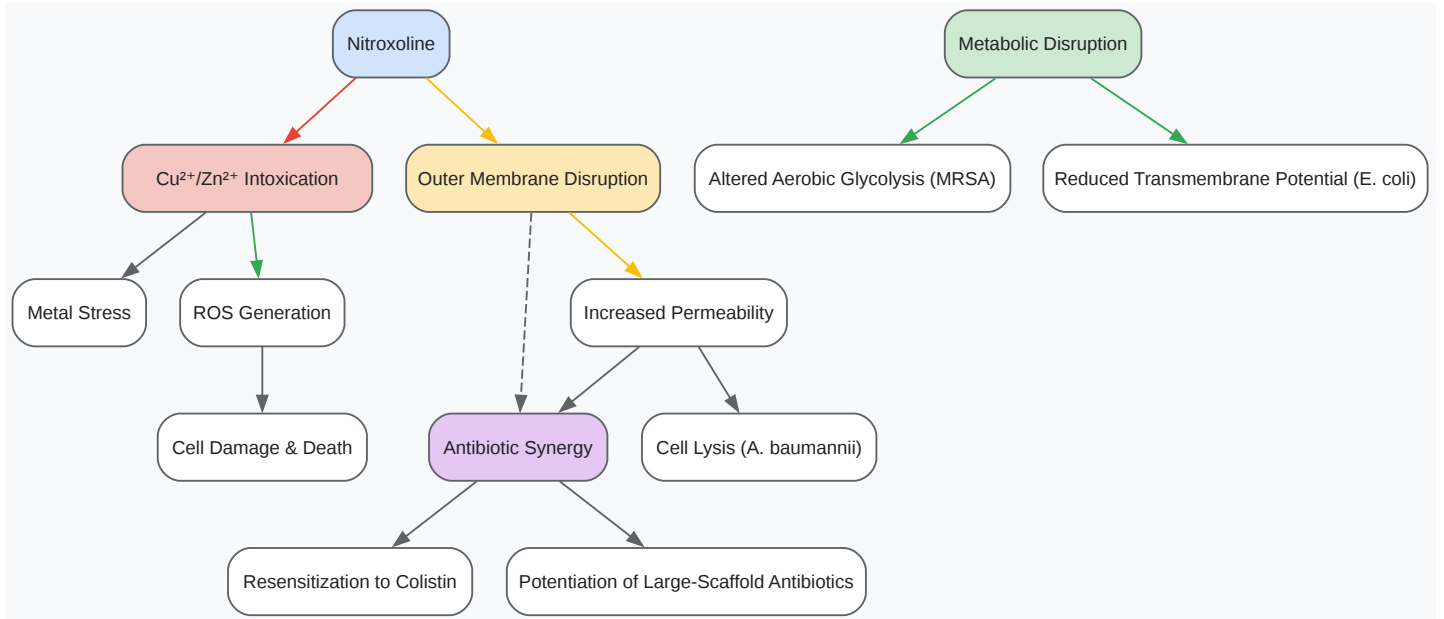
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## Core Mechanism of Action: Metal Intoxication

**Nitroxoline** exerts its antibacterial effects primarily by acting as a **metallophore**, a compound that shuttles metal ions into bacterial cells, leading to **copper and zinc intoxication** [1] [2] [3]. This represents a shift from the simpler model of metal chelation and starvation.

The diagram below illustrates the multi-faceted mechanism of **nitroxoline**-induced metal intoxication and its downstream effects on bacterial physiology.



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*Multi-faceted antibacterial mechanism of **nitroxoline** involving metal intoxication and membrane disruption.*

## Antibacterial Activity Spectrum and Synergy

**Nitroxoline** exhibits a broad spectrum of activity against various Gram-negative bacteria and shows promising synergistic effects with other antibiotics.

### Table 1: Nitroxoline Activity Spectrum Against Select Gram-Negative Pathogens [1]

Bacterial Species	MIC <sub>50</sub> (µg/mL)	Susceptibility Profile
<i>Escherichia coli</i>	4	Susceptible (breakpoint: ≤16 µg/mL)

Bacterial Species	MIC <sub>50</sub> (µg/mL)	Susceptibility Profile
<i>Acinetobacter baumannii</i>	2	Highly susceptible; exhibits bactericidal activity
<i>Klebsiella pneumoniae</i>	4	Susceptible
<i>Salmonella</i> spp.	~4	Highly susceptible; active against intracellular <i>S. Typhi</i>
<i>Pseudomonas aeruginosa</i>	32	Less susceptible (above clinical breakpoint)

**Table 2: Documented Synergistic Interactions of Nitroxoline [1] [4]**

Synergistic Partner	Observed Effect	Potential Application
<b>Colistin</b>	Strong synergy; resensitizes colistin-resistant <i>Enterobacteriaceae</i>	Combating multidrug-resistant (MDR) Gram-negative infections
<b>Polymyxin B</b>	Enhanced antibacterial efficacy	Potential combination therapy
<b>Vancomycin</b>	Synergistic activity against <i>E. coli</i>	Broadening the spectrum of Gram-positive-targeting antibiotics
<b>Streptomycin</b>	Synergistic effect	Potential combination therapy
<b>Meropenem</b>	Antagonistic interaction observed	Avoid combination use

## Experimental Protocols for Key Findings

For researchers aiming to validate or build upon these findings, here are summaries of the key experimental methodologies.

## Protocol 1: Determining Metal-Binding Properties via UV-Vis Spectroscopy [5] [4]

This protocol characterizes the interaction between **nitroxoline** and metal ions.

- **Preparation:** Dissolve **nitroxoline** in DMSO to create a stock solution (e.g., 10 mM). Prepare aqueous solutions of metal salts (CuSO<sub>4</sub>, ZnSO<sub>4</sub>, MgSO<sub>4</sub>, etc.) at 100 mM.
- **Spectroscopic Analysis:** Mix **nitroxoline** with individual metal ions in a buffer system. Scan the absorption spectrum (e.g., from 300-600 nm) across a pH range (e.g., 3.0 to 12.0).
- **Data Interpretation:** A significant decrease or shift in the absorbance peak of **nitroxoline** ( $\lambda_{\max} \approx 450$  nm) upon metal addition indicates complex formation.

## Protocol 2: Checkerboard Assay for Antibiotic Synergy [1]

This method quantitatively measures the interaction between **nitroxoline** and a second antibiotic.

- **Setup:** In a 96-well microtiter plate, serially dilute **nitroxoline** along one axis and the partner antibiotic along the other axis in a broth medium.
- **Inoculation:** Inoculate each well with a standardized bacterial suspension ( $\sim 5 \times 10^5$  CFU/mL).
- **Incubation & Analysis:** Incubate the plate (e.g., 35°C for 18-24 hours). Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic (FICI  $\leq 0.5$ ), additive, indifferent, or antagonistic.

## Protocol 3: Assessing Bacterial Killing Kinetics (Time-Kill Assay) [1]

This protocol determines whether **nitroxoline** is bacteriostatic or bactericidal.

- **Exposure:** Expose a high-density bacterial culture ( $\sim 10^8$  CFU/mL) to **nitroxoline** at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC) in a liquid medium.
- **Sampling:** Remove aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours).
- **Enumeration:** Serially dilute the aliquots and plate them onto agar. Count the colony-forming units (CFU) after incubation. A decrease of  $\geq 3 \log_{10}$  CFU/mL at 24 hours compared to the initial count defines bactericidal activity.

## Resistance Mechanisms

Bacterial resistance to **nitroxoline**, while currently rare, primarily occurs through enhanced efflux [1]. Key mechanisms include:

- **Upregulation of RND Efflux Pumps:** Mutations in regulatory genes (e.g., *emrR*, *marR*) lead to overexpression of efflux systems like **EmrAB-ToIC** in *E. coli* and *K. pneumoniae*, pumping **nitroxoline** out of the cell [1].
- **Involvement of Other Pumps:** In *K. pneumoniae*, the **OqxAB** efflux system has also been implicated in **nitroxoline** resistance [1].

## Future Directions and Therapeutic Potential

The metal intoxication mechanism positions **nitroxoline** as a promising candidate for repurposing:

- **Combatting MDR Pathogens:** Its broad activity against ESKAPE pathogens like *A. baumannii* and its ability to resensitize colistin-resistant strains to colistin are of significant therapeutic value [1].
- **Antibiotic Potentiation:** The synergy with large-scaffold antibiotics (e.g., vancomycin) and membrane-targeting agents (e.g., colistin) opens avenues for effective combination therapies, potentially lowering required doses and reducing toxicity [1] [4].
- **Species-Specific Bactericidal Activity:** The finding that **nitroxoline** is bactericidal against *A. baumannii* (causing cell lysis) but bacteriostatic against *E. coli* warrants further investigation into species-specific pathways [1].

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To cite this document: Smolecule. [Nitroxoline metallophore metal intoxication copper zinc].

Smolecule, [2026]. [Online PDF]. Available at:

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